molecular formula C11H9N3 B8769953 1-Amino-3-methylisoquinoline-6-carbonitrile

1-Amino-3-methylisoquinoline-6-carbonitrile

Cat. No.: B8769953
M. Wt: 183.21 g/mol
InChI Key: MJGXIHYQQLOPFF-UHFFFAOYSA-N
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Description

1-Amino-3-methylisoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1-amino-3-methylisoquinoline-6-carbonitrile

InChI

InChI=1S/C11H9N3/c1-7-4-9-5-8(6-12)2-3-10(9)11(13)14-7/h2-5H,1H3,(H2,13,14)

InChI Key

MJGXIHYQQLOPFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C#N)C(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium acetate (0.28 g) was added to a heated mixture of trifluoro-methanesulfonic acid 1-amino-3-methylisoquinolin-6-yl ester (1.9 g), zinc cyanide (0.74 g) and triphenylphosphine (0.33 g) in 24 mL of N-methyl-pyrrolidone at 190° C. (exothermic!). Stirring was continued at 190° C. for 2 h After cooling to room temperature, ethyl acetate was added and the organic mixture washed with 2N aqueous ammonia, water and brine and dried (magnesium sulfate). Filtration and concentration afforded a brownish oil, which was purified by silica chromatography (dichloromethane/methanol=98/2) to give 0.68 g of the title compound. ESI-MS: 184 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trifluoro-methanesulfonic acid 1-amino-3-methylisoquinolin-6-yl ester
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Name
zinc cyanide
Quantity
0.74 g
Type
catalyst
Reaction Step Two

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